molecular formula C13H10BrNO B12287269 6-Bromo-2-methoxy-9H-carbazole

6-Bromo-2-methoxy-9H-carbazole

Cat. No.: B12287269
M. Wt: 276.13 g/mol
InChI Key: ZFKAJOPUDZBRPE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-9H-carbazole typically involves the bromination of 2-methoxy-9H-carbazole. One common method is the reaction of 2-methoxy-9H-carbazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxy-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while oxidation can produce carbazole quinones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methoxy-9H-carbazole is unique due to the specific positioning of the bromine and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both substituents can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications .

Properties

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

6-bromo-2-methoxy-9H-carbazole

InChI

InChI=1S/C13H10BrNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3

InChI Key

ZFKAJOPUDZBRPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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